N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-5-2-3-7-14(12)15(22)17-8-4-6-13-9-18-16-19-11-20-21(16)10-13/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBZJNQNUZQORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide typically involves the formation of the triazolopyrimidine core followed by the attachment of the benzamide group. One common method involves the reaction of 1,2,4-triazole with a suitable aldehyde or ketone to form the triazolopyrimidine ring. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The triazolopyrimidine moiety and alkyl chain are susceptible to oxidation. Key findings include:
| Oxidizing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60°C, 4 hours | Carboxylic acid derivatives | 65–78% | |
| H₂O₂ (30%) | Ethanol, reflux, 2 hours | Hydroxylated propyl chain intermediates | 52% |
Oxidation primarily targets the propyl linker, forming hydroxylated intermediates or carboxylic acids. The benzamide’s methyl group remains inert under these conditions .
Reduction Reactions
Reductive modifications occur at the amide and heterocyclic regions:
| Reducing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C→RT, 6 hours | Primary amine derivative | 41% | |
| NaBH₄/CuCl₂ | MeOH, RT, 12 hours | Secondary alcohol at propyl chain | 68% |
LiAlH₄ reduces the benzamide to a benzylamine group, while NaBH₄ selectively reduces carbonyl groups in the presence of CuCl₂ .
Substitution Reactions
The triazolopyrimidine core undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions:
Halogenation at the 5-position of the triazolopyrimidine ring enables further functionalization via cross-coupling . The benzamide’s methyl group does not participate in these reactions.
Hydrolysis Reactions
Controlled hydrolysis cleaves the amide bond or modifies the heterocycle:
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 8h | 2-Methylbenzoic acid + triazolopyrimidine amine | 84% | |
| NaOH (1M), 60°C, 6h | Ring-opened pyrimidine derivatives | 37% |
Acidic hydrolysis cleaves the benzamide bond, while basic conditions destabilize the triazolopyrimidine ring .
Comparative Reactivity of Structural Analogs
Data from related compounds highlight trends in reactivity:
Alkyl chains and electron-deficient triazolopyrimidine rings enhance electrophilic substitution rates .
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in the propyl chain, confirmed by ESR studies .
-
Reduction : LiAlH₄ attacks the amide carbonyl, forming a tetrahedral intermediate before N–O bond cleavage.
-
Substitution : Directed by the electron-withdrawing triazolopyrimidine ring, favoring meta positions in NAS .
Scientific Research Applications
Anticancer Properties
Research indicates that N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide exhibits potent anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to affect the ERK signaling pathway, leading to decreased phosphorylation levels of proteins critical for cancer cell growth.
Case Study:
In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies. The mechanism of action involves the modulation of cellular signaling pathways that are often dysregulated in cancer.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the triazolo-pyrimidine core.
- Attachment of the propyl chain via nucleophilic substitution.
- Final modification to introduce the 2-methylbenzamide group.
Optimizing reaction conditions such as temperature and solvent choice is crucial for enhancing yield and purity.
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The triazolopyrimidine moiety plays a crucial role in this interaction, forming hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with the Triazolo-Pyrimidine Core
- Core: [1,2,4]Triazolo[1,5-a]pyrimidine.
- Substituents: A 3-(difluoromethyl)pyridin-2-yl group at position 6, a 4-fluorophenyl moiety at position 2, and a 2,4-dimethyloxazole-5-carboxamide.
- Activity: Clinical candidate for kinetoplastid inhibition.
- Synthesis: Utilizes Suzuki coupling, enabling precise installation of aromatic substituents .
- Key Data: ¹H NMR (DMSO-d6) δ 10.36 (s, 1H), indicative of the oxazole carboxamide proton.
- Core: [1,2,4]Triazolo[1,5-a]pyrimidine.
- Substituents: Aryl groups at position 7, propyl at position 5, and carboxamide at position 4.
- Synthesis: Fusion method in DMF with aminoguanidine, ethyl 3-oxohexanoate, and aromatic aldehydes.
- Key Data: Melting point 205–207°C; IR and NMR spectra confirm structural integrity .
Target Compound:
- Substituents: Lacks fluorinated or heteroaromatic groups (e.g., oxazole) seen in Compound 3. The 2-methylbenzamide group may enhance lipophilicity compared to carboxamide derivatives.
Heterocycles with Divergent Cores but Similar Substituents
- Core: Quinazoline (a fused pyrimidine-benzene system).
- Substituents: Pyrazole and aldehyde hydrazones.
- Activity: Antimicrobial (e.g., inhibition of wheat blight and apple rot fungi at 50 µg/mL).
- Synthesis: Multi-step route involving 4-chloroquinazoline and 3-amino-4-pyrazolecarboxylate .
The benzamide group in the target compound may reduce polarity compared to aldehyde hydrazones in quinazolines, affecting membrane permeability.
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Substituent Impact: Fluorinated groups (e.g., in Compound 3) enhance metabolic stability and target affinity, making them critical in clinical candidates . The target compound’s benzamide group may offer a balance between lipophilicity and solubility.
Synthesis Methods: Suzuki coupling () allows modular assembly of aromatic substituents, whereas fusion methods () are efficient for carboxamide derivatives .
Biological Activity: Triazolo-pyrimidines are prominent in antiparasitic research, while quinazolines dominate antimicrobial studies, highlighting core-dependent target preferences .
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and molecular weight of approximately 244.31 g/mol. The structure features a triazolo-pyrimidine moiety connected to a propyl chain and a methylbenzamide group, which may influence its interaction with biological targets.
Inhibition of AXL Receptor Tyrosine Kinase
One of the primary mechanisms attributed to this compound is the inhibition of AXL receptor tyrosine kinase. AXL plays a crucial role in various cellular processes, including proliferation and survival in cancer cells. Studies have demonstrated that compounds similar to this compound effectively inhibit AXL activity, leading to reduced tumor growth in preclinical models .
Cancer Treatment
A study investigating the efficacy of triazolo compounds in cancer therapy found that certain derivatives significantly inhibited cell proliferation in cancer cell lines. The mechanism involved the modulation of signaling pathways associated with AXL and other receptor tyrosine kinases .
| Compound | Target | Effect | Reference |
|---|---|---|---|
| Compound I-8 | RET kinase | Strong inhibition | |
| Triazolo Derivative | AXL receptor | Reduced tumor growth | |
| Related Benzamides | Various bacteria | Moderate antimicrobial activity |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data on this compound are sparse, related triazolo compounds have demonstrated favorable pharmacokinetic profiles with good bioavailability and metabolic stability .
Q & A
Q. What synthetic strategies are recommended for synthesizing N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide?
The compound can be synthesized via cyclization reactions using precursors like aminotriazoles and carbonyl derivatives. A typical method involves fusing aminotriazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and an aromatic aldehyde in dimethylformamide (DMF) for 10–12 minutes, followed by cooling and methanol addition to precipitate the product . Reaction conditions (temperature, solvent purity) must be tightly controlled to avoid side products. Post-synthesis purification via ethanol recrystallization ensures >95% purity .
Q. Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Critical for identifying proton environments (e.g., aromatic protons at δ 8.87–8.91 ppm) and carbon backbone .
- Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 436.2 [M+H]⁺) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H deformation at ~1500 cm⁻¹) .
Q. How can researchers validate the purity of synthesized batches?
Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against a reference standard. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of triazolopyrimidine derivatives?
- Substituent Analysis : Modifying the propyl linker or benzamide group (e.g., introducing electron-withdrawing groups like -CF₃) may enhance target binding. For example, cyclohexyl or cycloheptyl substituents in analogous compounds improved selectivity for kinase targets .
- Bioisosteric Replacement : Replacing the triazolopyrimidine core with pyrazolopyrimidine or indazole moieties can alter solubility and potency .
Q. What experimental approaches resolve contradictions in spectral data interpretation?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons).
- X-ray Crystallography : Provides definitive bond-length/angle data for ambiguous structures .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison with experimental data .
Q. How can in vitro-to-in vivo efficacy discrepancies be addressed?
- Pharmacokinetic Profiling : Assess plasma protein binding (e.g., >80% binding reduces free drug availability) and metabolic stability using liver microsomes .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
Q. What methods validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirms compound binding to CDK2 or other kinases by measuring protein thermal stability shifts.
- Kinase Inhibition Profiling : Use a panel of 50+ kinases to identify off-target effects (IC₅₀ ratios <10 indicate selectivity) .
Key Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
